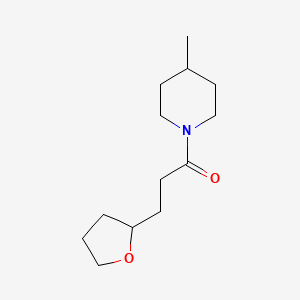![molecular formula C13H12FNOS B7511206 N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to reduce the levels of certain cytokines and chemokines that are associated with inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. However, N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
Future Directions
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One of the most promising areas of research is the development of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide-based anti-cancer drugs. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to exhibit potent anti-cancer activity, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of research is the investigation of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide's mechanism of action. Understanding the molecular pathways that are targeted by N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide can provide valuable insights into its anti-cancer activity and potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration route for N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, as well as its pharmacokinetics and toxicity profile.
Synthesis Methods
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 3-fluorobenzyl chloride with methylthiophene-2-carboxamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain pure N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-6-3-7-17-12)9-10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPWVNYWDYORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
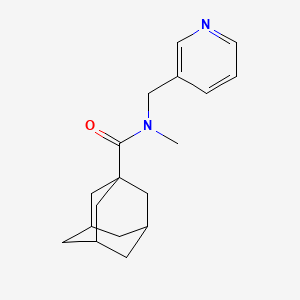
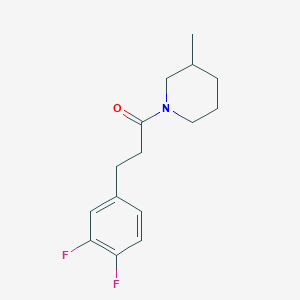
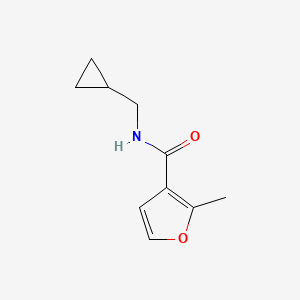
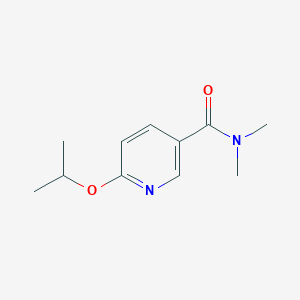
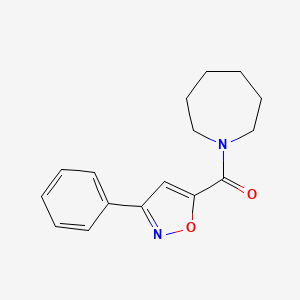
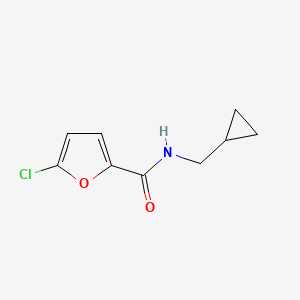
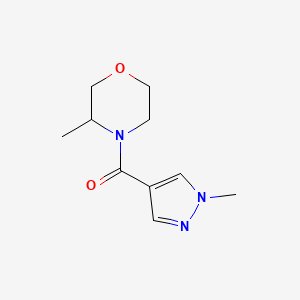
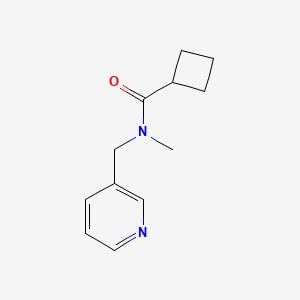
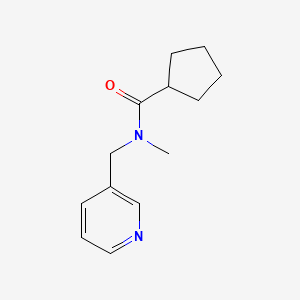
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)
